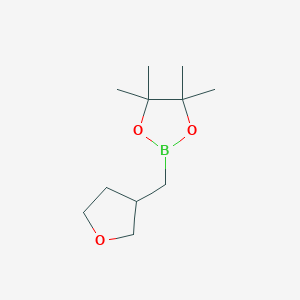

(Tetrahydro-furan-3-yl)methylboronic acid pinacol ester

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(oxolan-3-ylmethyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYSUGPIVCHLSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2CCOC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst System : PdCl<sub>2</sub>(dppf) or Pd(OAc)<sub>2</sub> with XPhos ligands enhances selectivity for the tetrahydrofuran substrate.

-

Solvent and Temperature : A mixture of 1,4-dioxane and water (4:1 v/v) at 80°C for 4 hours achieves optimal conversion.

-

Base : Potassium phosphate (K<sub>3</sub>PO<sub>4</sub>) neutralizes HBr generated during the reaction, preventing catalyst poisoning.

| Yield | Catalyst | Base | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| 75% | PdXPhosG2 | K<sub>3</sub>PO<sub>4</sub> | 1,4-dioxane/H<sub>2</sub>O | 80°C | 4h |

Post-reaction workup includes filtration through Celite to remove palladium residues, followed by column chromatography to isolate the product. This method’s key advantage lies in its compatibility with sensitive functional groups, though catalyst cost and residual metal contamination remain limitations.

Lithiation-Borylation with Haloboron Reagents

Lithiation-borylation strategies employ metal lithium to generate nucleophilic intermediates, which react with haloboron reagents to form boronic esters. A patent-derived method for analogous compounds involves reacting a brominated tetrahydrofuran derivative with ClB(Ni-Pr)<sub>2</sub> in the presence of lithium metal.

Stepwise Procedure

-

Lithiation : 3-Bromomethyltetrahydrofuran reacts with lithium metal in tetrahydrofuran (THF) at −78°C to form a lithium intermediate.

-

Borylation : Addition of ClB(Ni-Pr)<sub>2</sub> at −20°C facilitates boron-carbon bond formation.

-

Pinacol Esterification : Pinacol is introduced to stabilize the boronic acid as the pinacol ester.

This method requires strict anhydrous conditions and low temperatures to prevent side reactions. While it offers direct access to the boronic ester, scalability is hindered by the pyrophoric nature of lithium and the need for cryogenic equipment.

Direct Boronation via B<sub>2</sub>cat<sub>2</sub> and Pinacol Exchange

A two-step boronation strategy utilizes bis(catecholato)diboron (B<sub>2</sub>cat<sub>2</sub>) for initial boronation, followed by transesterification with pinacol. This approach avoids transition metals, making it advantageous for metal-sensitive applications.

Experimental Workflow

-

Boronation : 3-Bromomethyltetrahydrofuran reacts with B<sub>2</sub>cat<sub>2</sub> in dimethylacetamide (DMAc) under blue LED irradiation for 14 hours.

-

Transesterification : Pinacol and triethylamine (Et<sub>3</sub>N) are added to exchange the catechol ligand for pinacol, yielding the final product.

The use of light irradiation promotes radical intermediates, enhancing reaction efficiency. However, moderate yields and prolonged reaction times limit industrial applicability.

Comparative Analysis of Methods

Efficiency and Practicality

-

Palladium-Catalyzed Borylation : Highest yield (75%) but requires costly catalysts and generates metal waste.

-

Lithiation-Borylation : Moderate yield (50%) with challenges in handling reactive metals.

-

B<sub>2</sub>cat<sub>2</sub> Boronation : Lowest yield (32%) but metal-free and suitable for photochemical applications.

Chemical Reactions Analysis

Chemical Reactions Involving Boronic Esters

Boronic esters, including those with tetrahydrofuran moieties, are versatile reagents in organic synthesis. They are commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the coupling of aryl or vinyl boronic acids with aryl or vinyl halides in the presence of a palladium catalyst . Boronic esters can also undergo protodeboronation, a reaction where the boronic ester is converted back into its parent organic compound, often facilitated by water or a protic solvent .

Suzuki-Miyaura Cross-Coupling

| Reagents | Conditions | Product |

|---|---|---|

| Aryl/Vinyl Halide | Pd Catalyst, Base (e.g., Cs2CO3), Solvent (e.g., THF/H2O) | Coupled Product |

In Suzuki-Miyaura reactions, boronic esters like (tetrahydro-furan-3-yl)methylboronic acid pinacol ester can be used to introduce tetrahydrofuran moieties into target molecules.

Protodeboronation

Protodeboronation is a process where the boronic ester is converted back into its parent organic compound. This reaction can be catalyzed under certain conditions and is relevant for understanding the stability and reactivity of boronic esters.

| Reagents | Conditions | Product |

|---|---|---|

| Boronic Ester | Water or Protic Solvent, Optional Catalyst | Parent Organic Compound |

Protodeboronation can be influenced by the structure of the diol used in the esterification of the boronic acid. For instance, five-membered ring esters like pinacol esters provide enhanced stability compared to six-membered ring esters .

Stability and Reactivity

The stability and reactivity of (tetrahydro-furan-3-yl)methylboronic acid pinacol ester are influenced by its structure. The presence of a tetrahydrofuran ring contributes to its solubility and reactivity in organic solvents. Boronic esters are generally more stable than their corresponding boronic acids, especially when stored or manipulated .

Comparison of Stability

Scientific Research Applications

(Tetrahydro-furan-3-yl)methylboronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (tetrahydro-furan-3-yl)methylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic ester substrate.

Comparison with Similar Compounds

Structural Similarities and Variations

Key structural analogs include:

Key Differences :

- Backbone : The THF-based compound has an oxygen-containing heterocycle, whereas analogs feature aromatic (phenyl, benzoate) or substituted aromatic backbones.

- Functional Groups : Electron-withdrawing groups (e.g., trifluoromethoxy ) or electron-donating groups (e.g., methoxy ) modulate reactivity and solubility.

Solubility and Physical Properties

Data from solubility studies of phenylboronic acid derivatives :

| Solvent | Phenylboronic Acid (g/L) | Pinacol Ester (g/L) | THF-Methyl Analog (Estimated) |

|---|---|---|---|

| Chloroform | 12.3 | 25.8 | High |

| Acetone | 45.6 | 18.9 | Moderate |

| Methylcyclohexane | 0.8 | 3.2 | Low |

Example Protocol :

Pinacol Ester Formation : React boronic acid with pinacol in THF using MgSO₄ as a desiccant .

Coupling Reactions : Utilize Pd catalysts (e.g., Pd(dppf)Cl₂) for THF-methyl halide coupling .

Reactivity in Cross-Coupling Reactions

- THF-Methyl Ester : The THF ring may sterically hinder coupling efficiency compared to planar aromatic analogs.

- Aromatic Esters : Phenylboronic esters (e.g., 3-trifluoromethoxy ) exhibit higher reactivity in electron-deficient systems due to enhanced electrophilicity.

- Steric Effects : Bulky substituents (e.g., benzoate-methyl ) reduce reaction rates in Suzuki couplings .

Biological Activity

(Tetrahydro-furan-3-yl)methylboronic acid pinacol ester is a boronic acid derivative notable for its unique structure that combines a tetrahydrofuran moiety with a boronic acid pinacol ester. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

- Molecular Formula : C₉H₁₃B₁O₃

- Molar Mass : Approximately 198.07 g/mol

- Physical State : Colorless to pale yellow liquid

- Density : Approximately 0.99 g/cm³

- Boiling Point : Near 230.6 °C

The presence of the tetrahydrofuran ring enhances the solubility and reactivity of this compound in organic solvents, making it suitable for various applications in organic synthesis and biological systems .

The biological activity of (tetrahydro-furan-3-yl)methylboronic acid pinacol ester is primarily attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known for their capability to form reversible covalent bonds with diols, which can be exploited in enzyme inhibition studies. The compound's structure allows it to modulate the activity of enzymes involved in critical biochemical pathways, making it a candidate for therapeutic applications .

Enzyme Inhibition

Research indicates that (tetrahydro-furan-3-yl)methylboronic acid pinacol ester may act as an inhibitor for certain enzymes. For instance, studies have shown its potential in inhibiting serine proteases and other enzyme classes that play significant roles in disease processes .

Case Studies and Research Findings

- Inhibition of Serine Proteases : A study demonstrated that derivatives of boronic acids, including this compound, exhibited significant inhibition against serine proteases, which are crucial in various physiological processes and disease mechanisms .

- Anticancer Activity : Preliminary investigations suggest that (tetrahydro-furan-3-yl)methylboronic acid pinacol ester may have anticancer properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .

- Diabetes Research : The compound's interactions with glucose-regulating enzymes have been explored, indicating a possible role in managing diabetes by influencing insulin signaling pathways .

Comparison with Related Compounds

To better understand the unique properties of (tetrahydro-furan-3-yl)methylboronic acid pinacol ester, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4,4,5,5-tetramethyl-2-(tetrahydro-3-furanyl)-1,3,2-dioxaborolane | C₉H₁₃B₁O₃ | Similar boronic structure but different substituents |

| Methylboronic acid pinacol ester | C₇H₁₃B₁O₃ | Simpler structure without tetrahydrofuran ring |

| Isopropylboronic acid pinacol ester | C₈H₁₃B₁O₃ | Contains isopropyl group instead of tetrahydrofuran |

This table highlights how the unique cyclic ether structure of (tetrahydro-furan-3-yl)methylboronic acid pinacol ester enhances its solubility and reactivity compared to other linear boronic esters .

Q & A

Q. What are the optimal synthetic conditions for preparing (Tetrahydro-furan-3-yl)methylboronic acid pinacol ester?

The synthesis typically involves Suzuki-Miyaura coupling precursors. Key steps include:

- Use of Pd(dppf)Cl₂ (1–5 mol%) as a catalyst .

- Solvent systems like THF/water or dioxane/water under inert atmospheres (N₂/Ar) .

- Bases such as potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) to facilitate transmetalation .

- Reaction temperatures of 75–110°C for 3–12 hours, depending on substrate reactivity . Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is recommended .

Q. How should this boronic ester be characterized to confirm structural integrity?

Methodological approaches include:

- ¹H/¹³C NMR : Key signals include the pinacol methyl groups (δ ~1.2–1.3 ppm) and the tetrahydrofuran ring protons (δ 3.6–4.0 ppm) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) matching the molecular formula (C₁₃H₂₃BO₄) .

- HPLC : For purity assessment (>95% by area normalization) .

Q. What are the primary applications of this compound in academic research?

Its main use is in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct C–C bonds, particularly for:

- Functionalizing heterocycles (e.g., pyridines, thiazoles) in drug discovery .

- Synthesizing fluorinated or trifluoroethyl-substituted aromatics for agrochemicals .

- Preparing labeled compounds for imaging (e.g., PET tracers) via late-stage boronation .

Q. How should researchers handle and store this compound to ensure stability?

- Store under inert atmosphere (Argon) at –20°C to prevent hydrolysis .

- Use molecular sieves (3Å) in storage vials to absorb moisture .

- Avoid prolonged exposure to light or acidic/basic conditions, which may degrade the boronate .

Q. What solvents and reaction conditions are compatible with this boronic ester?

- Compatible solvents : THF, dioxane, DMF, and methanol/water mixtures .

- Incompatible solvents : Strong acids (e.g., HCl), which hydrolyze the ester, or oxidizing agents (e.g., peroxides) .

- Optimal pH: Neutral to mildly basic (pH 7–9) to maintain boronate stability .

Advanced Research Questions

Q. How can researchers address low yields in cross-coupling reactions with this boronic ester?

Troubleshooting strategies include:

- Catalyst optimization : Increase Pd loading (5–10 mol%) or switch to XPhos-based catalysts for sterically hindered substrates .

- Solvent polarity adjustment : Use dioxane instead of THF to enhance reaction rates .

- Additives : Include LiCl (1–2 equiv) to stabilize the Pd intermediate .

- Degassing : Rigorous N₂ purging to prevent catalyst oxidation .

Q. What factors influence regioselectivity when coupling this boronic ester to polyhalogenated aromatics?

Regioselectivity is governed by:

- Electronic effects : Electron-deficient halides (e.g., Cl, Br) react faster at positions ortho to directing groups (e.g., –NO₂) .

- Steric hindrance : Bulky substituents on the aryl halide may drive coupling to less hindered sites .

- Pre-complexation : Use of Lewis acids (e.g., Zn(OTf)₂) to direct coupling to specific positions .

Q. How can side reactions (e.g., protodeboronation) be minimized during synthesis?

Mitigation approaches:

Q. What analytical techniques are critical for detecting trace impurities in this compound?

Advanced methods include:

Q. How can this boronic ester be utilized in multi-step syntheses of complex molecules?

Case examples:

- Tandem reactions : Sequential Suzuki coupling and ring-closing metathesis to form macrocycles .

- Late-stage functionalization : Coupling with halogenated biologics (e.g., taxol derivatives) for targeted modifications .

- Hybrid materials : Incorporation into MOFs or polymers via boron-mediated self-assembly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.